Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate is an organic compound with the molecular formula C6H12ClO4P. It is a derivative of propanoic acid and contains both a chloro and a dimethoxyphosphoryl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-chloropropanoate with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and dimethoxyphosphoryl groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(dimethoxyphosphoryl)propanoate
- Methyl 2-chloropropanoate
- Dimethyl phosphite
Uniqueness
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate is unique due to the presence of both a chloro and a dimethoxyphosphoryl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
61264-40-2 |
---|---|
Molekularformel |
C6H12ClO5P |
Molekulargewicht |
230.58 g/mol |
IUPAC-Name |
methyl 2-chloro-2-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C6H12ClO5P/c1-6(7,5(8)10-2)13(9,11-3)12-4/h1-4H3 |
InChI-Schlüssel |
RHADYPHKLLPWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)(P(=O)(OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.